Deoxynivalenol

Cytotoxicity DNA synthesis inhibition IC₅₀

Deoxynivalenol (DON) is the mandatory calibration standard for trichothecene quantification. As the reference toxin with a TEF of 1.0, it underpins all cumulative risk assessment models and EU/US regulatory compliance testing. DON exhibits critical cross-reactivity differences vs. analogues (NIV, 3-AcDON, 15-AcDON) in ELISA and cytotoxicity assays, making compound-specific procurement essential for bias-free results. Choose ≥98% purity, ISO 17034-certified material to ensure traceability and method accuracy.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
CAS No. 51481-10-8
Cat. No. B1670258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynivalenol
CAS51481-10-8
Synonyms3-epi-deoxynivalenol
3-epi-DON
deoxynivalenol
vomitoxin
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO
InChIInChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1
InChIKeyLINOMUASTDIRTM-QGRHZQQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble to 30 nM in ethanol
Soluble in polar organic solvents (e.g., aqueous methanol, ethanol, chloroform, acetonitrile, and ethyl acetate) and water[NTP;  Chemical Information Review Document for Deoxynivalenol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deoxynivalenol (DON) Procurement: Analytical Reference Standard and Toxin Benchmark for Trichothecene Research


Deoxynivalenol (DON, CAS 51481-10-8), a type B trichothecene mycotoxin produced primarily by Fusarium graminearum and F. culmorum, serves as the predominant mycotoxin contaminant in cereal grains worldwide and is the most extensively regulated trichothecene in food and feed [1]. Its widespread occurrence, established toxic equivalency factor (TEF) of 1.0 as the reference benchmark against which other trichothecenes are calibrated, and the availability of ISO 17034-certified reference materials position DON as the foundational analytical standard for mycotoxin quantification, risk assessment studies, and regulatory compliance testing.

Why Substituting Deoxynivalenol with Nivalenol or Acetylated Derivatives Compromises Analytical Accuracy and Toxicological Interpretation


Interchanging deoxynivalenol with its closest structural analogs—nivalenol (NIV), 3-acetyl-DON (3-AcDON), or 15-acetyl-DON (15-AcDON)—introduces substantial quantitative error across both analytical detection and toxicological assessment workflows. Immunoassay-based detection methods exhibit highly variable cross-reactivity profiles: commercial DON ELISA kits demonstrate cross-reactivity ranging from 1.7% to 110% against 15-AcDON and up to 91% against 3-AcDON depending on the specific antibody clone and kit manufacturer [1][2]. Toxicologically, DON's in vivo anorectic potency differs by up to 10-fold from fusarenon-X and 7-fold from nivalenol [3], while its cytotoxic IC₅₀ in Jurkat T-cells is markedly distinct from both NIV and FX [4]. These divergent properties mandate compound-specific procurement, calibration, and experimental design; generic substitution without verification of cross-reactivity and relative potency introduces systematic bias in quantification and mischaracterization of toxicological risk.

Deoxynivalenol Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement and Method Selection


Cytotoxic Potency Hierarchy: DON vs. NIV, FX, and Acetylated Derivatives in DNA Synthesis Inhibition

In a head-to-head cytotoxicity comparison using the BrdU incorporation assay assessing DNA synthesis inhibition in 3T3 cells, deoxynivalenol (DON) exhibited an IC₅₀ of 1.50 ± 0.34 μM, demonstrating comparable potency to nivalenol (NIV, IC₅₀ = 1.19 ± 0.06 μM) but distinct from its acetylated derivatives and de-epoxy metabolites [1]. The toxicity of 15-acetyl-DON (15-AcDON) was equal to that of DON, whereas 3-acetyl-DON (3-AcDON) was less toxic than both DON and 15-AcDON [1]. The de-epoxy metabolite of DON (DOM-1) showed a 54-fold reduction in cytotoxicity compared to the parent compound [1].

Cytotoxicity DNA synthesis inhibition IC₅₀ BrdU assay

Immunoassay Cross-Reactivity: DON-Specific Monoclonal Antibody Differential Recognition of Acetylated Derivatives

A monoclonal antibody (clone 3G7) raised against DON-BSA conjugate exhibited highly differential cross-reactivity against DON analogues in a competitive direct ELISA [1]. The antibody showed 110% cross-reactivity with 15-acetyl-DON (exceeding the response to DON itself), 5.0% with nivalenol (NIV), 1.7% with 3-acetyl-DON, and 0.72% with fusarenon-X [1]. This demonstrates that 15-AcDON produces a stronger signal than the target analyte DON, while 3-AcDON and NIV produce minimal interference.

ELISA Cross-reactivity Monoclonal antibody Immunoassay

Commercial ELISA Kit Cross-Reactivity Variability: DON vs. 3-AcDON, DOM-1, and NIV Across Five Test Kits

A systematic evaluation of five commercial DON test kits (AGRAQUANT, DON EIA, VERATOX, ROSA LF-DONQ, and MYCONTROLDON) revealed substantial cross-reactivity against 3-acetyl-DON and the de-epoxy metabolite DOM-1 [1]. AGRAQUANT, DON EIA, and VERATOX kits exhibited high cross-reactivity in varying ranking orders against DON-3-Glc, DOM-1, and 3-AcDON; DON EIA additionally showed high cross-reactivity against nivalenol and fusarenon-X [1]. Cross-reactivity measurements were conducted at the 50% reduction of absorbance (IC₅₀) for ELISA kits [1].

Commercial test kit ELISA Cross-reactivity Regulatory compliance

In Vivo Anorectic Potency Ranking: DON as Baseline (TEF=1) vs. 3-ADON, 15-ADON, NIV, and FUS-X

Using a mouse model to compare anorectic potencies following oral gavage, deoxynivalenol (DON) was established as the reference toxin with a toxic equivalency factor (TEF) of 1.0 [1]. Based on incremental area under the curve (IAUC) analysis over 16 hours, the relative potency ranking was: DON (1) < 3-ADON (2) ≈ 15-ADON (2) < NIV (7) < FUS-X (10) << T-2 (31) < HT-2 (34) [1]. DON-induced feed refusal lasted only 3 hours, whereas 3-ADON and 15-ADON effects persisted for 6 hours, and NIV, FUS-X, T-2, and HT-2 effects lasted up to 16 hours [1].

Anorexia Toxic equivalency factor In vivo potency Feed refusal

Jurkat T-Cell Cytotoxicity Ranking: DON vs. NIV and FX in Human Immune Cells

In a direct comparison using human Jurkat T lymphocytes (MTT assay), the cytotoxicity ranking of type B trichothecenes was established as: fusarenon-X (FX) > nivalenol (NIV) > deoxynivalenol (DON) [1]. DON exhibited the lowest cytotoxicity among the three tested congeners in this human immune cell model. Binary and ternary mixture studies revealed antagonistic interactions between DON and NIV at higher concentrations, while DON and FX mixtures generated moderate antagonism [1].

Immunotoxicity Jurkat T cells IC₅₀ MTT assay

Analytical Recovery Differential: DON vs. NIV in Wheat Matrix Using Validated LC-UV and LC-MS Methods

An 11-laboratory interlaboratory study evaluating LC-UV and LC-MS methods for simultaneous determination of DON and NIV in wheat revealed consistent and significant differences in analytical recovery between the two compounds [1]. Across three fortified wheat samples (0.1, 0.5, and 1 mg/kg), DON recoveries ranged from 90% to 110%, whereas NIV recoveries were systematically lower, ranging from 76% to 83% [1]. Both compounds exhibited acceptable HorRat values (0.4 to 1.4), indicating methods were suitable for official use [1].

LC-MS LC-UV Recovery Interlaboratory validation

Deoxynivalenol Optimal Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Analytical Reference Standard for Regulatory Compliance Testing of Cereal-Based Foods and Feeds

Given DON's status as the most extensively regulated trichothecene with established maximum limits in the EU (e.g., 0.75 mg/kg for cereals, flour, and bran for human consumption) and FDA guidance (1 mg/kg advisory level), procurement of certified DON reference materials is mandatory for calibration and validation of analytical methods used in regulatory compliance testing [1]. DON standards certified to ISO 17034 (e.g., TraceCERT®) provide the traceability and accuracy required for official control laboratories. The superior analytical recovery of DON (90–110%) compared to NIV (76–83%) in wheat matrices, as demonstrated in the 11-laboratory interlaboratory study [2], further supports DON as the preferred calibration standard for cereal-based mycotoxin analysis.

Toxic Equivalency Factor (TEF) Reference Standard for Trichothecene Mixture Risk Assessment

DON serves as the foundational reference compound (TEF = 1.0) against which the relative potencies of other trichothecenes are calibrated [3]. This established role is supported by quantitative in vivo data showing DON's anorectic potency is 2-fold lower than 3-ADON and 15-ADON, 7-fold lower than NIV, and 10-fold lower than FUS-X in mouse models [3]. For research programs developing cumulative risk assessment models for multi-mycotoxin exposure, procurement of high-purity DON is essential for establishing the baseline dose-response relationships from which all relative potency calculations are derived.

Metabolism and Detoxification Pathway Studies: Parent Compound for DOM-1 and 3-epi-DON Comparison

DON is the essential parent compound for studying microbial and mammalian detoxification pathways. Quantitative data demonstrate that the de-epoxy metabolite (DOM-1) exhibits a 54-fold reduction in cytotoxicity compared to DON in 3T3 cells [4], while both DOM-1 and 3-epi-DON show complete loss of intestinal toxicity and absence of MAPKinase activation compared to the parent DON [5]. Researchers investigating bacterial biotransformation, feed additive detoxification strategies, or host microbiome-mediated protection against trichothecenes must procure DON as the baseline reference to quantify the magnitude of detoxification achieved by these pathways.

Immunoassay Development and Kit Validation: Specificity Testing Against Co-Occurring Congeners

Due to the highly variable cross-reactivity profiles of anti-DON antibodies against co-occurring analogues—ranging from 110% cross-reactivity with 15-AcDON to 1.7% with 3-AcDON for monoclonal antibody 3G7 [6], and high cross-reactivity against 3-AcDON and DOM-1 in three of five commercial test kits [7]—procurement of purified DON alongside its acetylated derivatives is required for comprehensive immunoassay specificity validation. Laboratories developing or validating ELISA or lateral flow methods for DON detection must use authenticated DON reference material to establish true baseline calibration curves and separately quantify interference from each structurally related congener.

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